Vapitadine

Description

VAPITADINE is a small molecule drug with a maximum clinical trial phase of II.

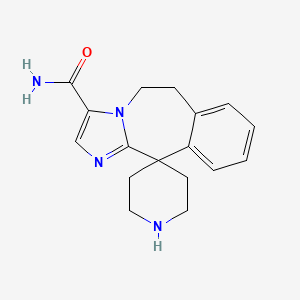

Structure

3D Structure

Properties

CAS No. |

793655-64-8 |

|---|---|

Molecular Formula |

C17H20N4O |

Molecular Weight |

296.37 g/mol |

IUPAC Name |

spiro[5,6-dihydroimidazo[2,1-b][3]benzazepine-11,4'-piperidine]-3-carboxamide |

InChI |

InChI=1S/C17H20N4O/c18-15(22)14-11-20-16-17(6-8-19-9-7-17)13-4-2-1-3-12(13)5-10-21(14)16/h1-4,11,19H,5-10H2,(H2,18,22) |

InChI Key |

VQWGYPVNVICKFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N |

Other CAS No. |

793655-64-8 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of H1 Receptor Antagonists: A Technical Guide Focused on Desloratadine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of H1 receptor antagonists, with a specific focus on Desloratadine, a potent second-generation antihistamine. This document details the molecular interactions, signaling pathways, and functional consequences of H1 receptor blockade, supported by quantitative data and detailed experimental methodologies.

Introduction to the Histamine H1 Receptor and its Antagonists

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[1] Upon activation by histamine, the H1 receptor couples to the Gq/11 protein, initiating a signaling cascade that results in the classic symptoms of allergy.[1][2] H1 receptor antagonists, commonly known as antihistamines, are a class of drugs that counteract the effects of histamine at this receptor.

Modern antihistamines, particularly second-generation agents like Desloratadine, are more accurately classified as inverse agonists rather than simple antagonists.[3] This distinction is crucial: while a neutral antagonist would only block the binding of histamine, an inverse agonist also reduces the basal, constitutive activity of the receptor, leading to a more profound suppression of pro-inflammatory signaling.

Molecular Mechanism of Action of Desloratadine

Desloratadine, the active metabolite of loratadine, exhibits a high binding affinity for the H1 receptor. Its mechanism of action is characterized by its potent inverse agonism, leading to the stabilization of the inactive conformation of the H1 receptor. This not only prevents histamine-induced activation but also attenuates the receptor's intrinsic, histamine-independent activity.

Binding Affinity and Kinetics

The binding of Desloratadine to the H1 receptor has been extensively characterized through radioligand binding assays. These studies have consistently demonstrated its high affinity, which contributes to its potent antihistaminic effects. The dissociation of Desloratadine from the H1 receptor is notably slow, suggesting a long duration of action.

Table 1: Binding Affinity of Desloratadine for the Human H1 Receptor

| Radioligand | Cell Line | Kᵢ (nM) | Reference |

| [³H]-mepyramine | CHO | 0.87 | |

| [³H]-mepyramine | CHO | 0.9 ± 0.1 | |

| [³H]-mepyramine | Cloned human H1 receptors | 0.4 | |

| Not Specified | CHO-K1 | 0.97 | |

| [³H]-mepyramine | N-terminal HA-tagged H1R in HEK293T | 1.58 |

Table 2: Functional Activity of Desloratadine

| Assay | Cell Line | Parameter | Value (nM) | Reference |

| Histamine-stimulated [Ca²⁺]i increase | CHO-H1 | Apparent Kₑ | 0.2 ± 0.14 | |

| Human Histamine H1 Receptor Antagonism | Not Specified | IC₅₀ | 51 |

Signaling Pathways Modulated by Desloratadine

Inhibition of the Gq/11 Signaling Pathway

The primary signaling pathway activated by the H1 receptor is mediated by the Gq/11 protein. Histamine binding triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with allergy. Desloratadine, by stabilizing the inactive state of the H1 receptor, effectively blocks this entire signaling cascade.

Downregulation of NF-κB Activity

A key anti-inflammatory effect of Desloratadine is its ability to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in the expression of pro-inflammatory genes. The H1 receptor exhibits constitutive activity that leads to basal NF-κB activation. Desloratadine, through its inverse agonistic properties, suppresses both this basal and histamine-stimulated NF-κB activity. This action contributes to its broader anti-inflammatory profile beyond simple histamine antagonism.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of H1 receptor antagonists like Desloratadine.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Kᵢ) of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]-mepyramine.

-

Test compound (Desloratadine).

-

Non-specific binding control: Mianserin.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the H1 receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, [³H]-mepyramine, and cell membranes.

-

Non-specific Binding: Add Mianserin (to a final concentration of 10 µM), [³H]-mepyramine, and cell membranes.

-

Competitive Binding: Add serial dilutions of Desloratadine, [³H]-mepyramine, and cell membranes.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the Desloratadine concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium, providing a measure of its antagonist/inverse agonist activity.

Materials:

-

Cells stably expressing the human H1 receptor (e.g., CHO-H1).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Histamine (agonist).

-

Desloratadine (test compound).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection.

Procedure:

-

Cell Plating: Seed the H1 receptor-expressing cells into the 96-well plates and culture overnight.

-

Dye Loading: Wash the cells and incubate them with the calcium-sensitive dye and Pluronic F-127 in assay buffer for 60 minutes at 37°C in the dark.

-

Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of Desloratadine for 90 minutes.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then inject a solution of histamine and continue to record the fluorescence to measure the calcium flux.

-

Data Analysis: Determine the concentration-response curve for histamine in the presence of different concentrations of Desloratadine. Calculate the apparent Kₑ or IC₅₀ for Desloratadine's inhibitory effect.

References

Vapitadine: A Technical Overview of its Binding Affinity and Kinetics to the Histamine H1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapitadine is a selective, second-generation antihistamine distinguished by its non-sedating properties. Its therapeutic efficacy in allergic conditions is primarily attributed to its high-affinity interaction with the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR). This document provides a comprehensive technical guide on the binding affinity and kinetics of Vapitadine, offering valuable insights for researchers and professionals involved in drug development and pharmacological studies. Due to the limited availability of specific experimental data for Vapitadine in publicly accessible literature, this guide presents the known binding affinity and supplements it with detailed, representative protocols for the methodologies typically employed to characterize such interactions for H1 receptor antagonists.

Data Presentation: Vapitadine Binding Affinity

The binding affinity of Vapitadine for the human histamine H1 receptor has been determined through in vitro pharmacological assays. The data consistently indicates a high-affinity interaction.

Table 1: Vapitadine Binding Affinity for the Human Histamine H1 Receptor

| Compound | Receptor | Kᵢ (nM) | Method |

| Vapitadine | Human Histamine H1 | 19 | Radioligand Binding Assay[1] |

Note: The inhibitory constant (Kᵢ) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value signifies a higher binding affinity. Currently, specific kinetic parameters (kₒₙ and kₒff) for Vapitadine are not publicly available.

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for two standard methods used to determine the binding affinity and kinetics of ligands like Vapitadine to GPCRs. These protocols are representative of the techniques that would be employed in such a characterization.

Radioligand Binding Assay (Competitive Inhibition)

This method is a cornerstone for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the inhibitory constant (Kᵢ) of Vapitadine for the human histamine H1 receptor.

Materials:

-

Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]-Pyrilamine (also known as mepyramine), a high-affinity H1 receptor antagonist.

-

Test Compound: Vapitadine.

-

Non-specific Binding Control: A high concentration of a known, unlabeled H1 antagonist (e.g., 10 µM Mepyramine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C).

-

96-well plates.

-

Filtration apparatus (Cell Harvester).

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of Vapitadine in assay buffer to achieve a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of [³H]-Pyrilamine (typically at its Kₔ value), and the membrane preparation.

-

Non-specific Binding: Add the non-specific binding control, [³H]-Pyrilamine, and the membrane preparation.

-

Competitive Binding: Add the different dilutions of Vapitadine, [³H]-Pyrilamine, and the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Vapitadine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Vapitadine that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand.

-

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing both affinity (Kₔ) and kinetic data (kₒₙ and kₒff).

Objective: To determine the association (kₒₙ) and dissociation (kₒff) rate constants, and the dissociation constant (Kₔ) of Vapitadine for the human histamine H1 receptor.

Materials:

-

SPR Instrument and Sensor Chip: (e.g., CM5 sensor chip).

-

Receptor: Purified human histamine H1 receptor.

-

Analyte: Vapitadine.

-

Immobilization Buffers: Amine coupling kit (EDC, NHS), and appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running Buffer: HBS-P+ buffer (HEPES buffered saline with surfactant).

-

Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized receptor (e.g., low pH glycine or high salt solution).

Procedure:

-

Receptor Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified H1 receptor over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of Vapitadine in running buffer over the immobilized receptor surface.

-

Monitor the association phase in real-time as the response units (RU) increase.

-

Following the association phase, switch to running buffer alone and monitor the dissociation phase as the RU decreases.

-

-

Regeneration: After each binding cycle, inject the regeneration solution to remove all bound Vapitadine and prepare the surface for the next injection.

-

Data Analysis:

-

The sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kₒₙ) and dissociation (kₒff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kₔ) is calculated from the ratio of the rate constants: Kₔ = kₒff / kₒₙ.

-

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Vapitadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapitadine is a potent and selective second-generation histamine H1 receptor antagonist that has been investigated for the treatment of allergic conditions such as atopic dermatitis. Its unique spirocyclic chemical architecture confers high affinity for the H1 receptor and a favorable non-sedating profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a detailed synthetic route to Vapitadine, based on established methodologies for related compounds. Furthermore, it outlines the key signaling pathway associated with its mechanism of action and provides a representative experimental protocol for evaluating its antihistaminic activity in vivo.

Chemical Structure and Physicochemical Properties

Vapitadine is chemically designated as spiro[5,6-dihydroimidazo[2,1-b][1]benzazepine-11,4'-piperidine]-3-carboxamide[2]. It possesses a complex tetracyclic core structure featuring a spirocyclic linkage between a piperidine ring and an imidazo[2,1-b][1]benzazepine system.

Below is a 2D representation of the chemical structure of Vapitadine:

Caption: 2D Chemical Structure of Vapitadine.

Table 1: Physicochemical Properties of Vapitadine

| Property | Value | Reference |

| IUPAC Name | spiro[5,6-dihydroimidazo[2,1-b][1]benzazepine-11,4'-piperidine]-3-carboxamide | [2] |

| Molecular Formula | C₁₇H₂₀N₄O | |

| Molecular Weight | 296.37 g/mol | |

| CAS Number | 793655-64-8 | |

| SMILES | C1CN2C(=CN=C2C3(CCNCC3)C4=CC=CC=C41)C(=O)N |

Synthesis of Vapitadine

The synthesis of Vapitadine can be achieved through a multi-step process, leveraging established methods for the construction of the imidazo[2,1-b]benzazepine core and subsequent functionalization. The general synthetic strategy is detailed in U.S. Patent 5,468,743, which describes the synthesis of related imidazo[2,1-b]benzazepine derivatives. While a specific example for Vapitadine is not explicitly detailed, the following protocol is a representative adaptation of the methodologies described therein.

Synthetic Scheme:

Caption: General Synthetic Workflow for Vapitadine.

Experimental Protocol (Adapted from US Patent 5,468,743):

Step 1: Synthesis of the Spiro-piperidone Intermediate

A suitable substituted 2,3,4,5-tetrahydro-1H-3-benzazepine is reacted with 1-(4-piperidonyl)ethanone in the presence of a base such as sodium ethoxide in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours to facilitate the condensation reaction, yielding the spiro-piperidone intermediate.

Step 2: Formation of the Imidazo[2,1-b]benzazepine Core

The spiro-piperidone intermediate is then reacted with a 2-aminoimidazole derivative, such as 2-amino-4,5-dihydro-1H-imidazole, in a high-boiling point solvent like xylene. The reaction is carried out under reflux with azeotropic removal of water to drive the cyclization and formation of the tetracyclic imidazo[2,1-b]benzazepine core.

Step 3: Introduction of the Carboxamide Group

The final step involves the introduction of the carboxamide group at the 3-position of the imidazole ring. This can be achieved through a multi-step sequence starting with a Vilsmeier-Haack formylation reaction using phosphorus oxychloride and dimethylformamide to introduce a formyl group. The resulting aldehyde is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate. Finally, the carboxylic acid is converted to the primary amide, Vapitadine, through standard amidation procedures, for example, by activating the carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) followed by treatment with ammonia.

Signaling Pathway and Mechanism of Action

Vapitadine functions as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators, which are characteristic of an allergic response. Vapitadine, by binding to the H1 receptor, prevents the conformational changes induced by histamine, thereby blocking this signaling cascade.

Histamine H1 Receptor Signaling Pathway:

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

Experimental Protocols for Activity Assessment

The antihistaminic activity of Vapitadine can be evaluated using various in vivo and in vitro models. A standard in vivo assay is the histamine-induced cutaneous response in guinea pigs.

Protocol: Histamine-Induced Cutaneous Wheal and Flare in Guinea Pigs

Objective: To evaluate the in vivo H1-antihistaminic activity of Vapitadine by measuring the inhibition of histamine-induced cutaneous wheal formation.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Vapitadine

-

Histamine dihydrochloride

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Saline (0.9% NaCl)

-

Calipers

Procedure:

-

Animal Acclimatization: Guinea pigs are acclimatized for at least one week before the experiment.

-

Dosing: Animals are fasted overnight with free access to water. Vapitadine is administered orally at various doses (e.g., 1, 3, 10 mg/kg) in the vehicle. A control group receives the vehicle only.

-

Histamine Challenge: One hour after drug administration, the dorsal skin of the guinea pigs is shaved. Intradermal injections of histamine (e.g., 100 ng in 0.1 mL saline) are administered at two separate sites.

-

Measurement: Thirty minutes after the histamine challenge, the diameter of the wheal (edema) at each injection site is measured using calipers.

-

Data Analysis: The percentage inhibition of the wheal area for the Vapitadine-treated groups is calculated relative to the vehicle-treated control group. An ED₅₀ value (the dose required to produce 50% inhibition) can be determined by regression analysis.

Experimental Workflow:

Caption: Workflow for In Vivo Antihistamine Activity Assay.

Conclusion

Vapitadine represents a significant advancement in the development of non-sedating antihistamines due to its unique and complex chemical structure. The synthetic route, while intricate, is achievable through established chemical transformations. Its mechanism of action via the histamine H1 receptor signaling pathway is well-understood, and its efficacy can be reliably assessed using standard pharmacological models. This technical guide provides a foundational resource for researchers and professionals involved in the study and development of novel antihistaminic agents.

References

Vapitadine Hydrochloride: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: This document provides a technical overview of the predicted solubility and recommended stability testing protocols for vapitadine hydrochloride. As of the date of this publication, comprehensive experimental data on the solubility and stability of vapitadine hydrochloride is limited in publicly available literature. The information presented herein is based on computational predictions and established pharmaceutical testing guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The experimental protocols described are general recommendations and may require optimization for specific formulations and analytical methods.

Introduction

Vapitadine is a selective, orally active, and non-sedating antihistamine agent.[1] It exhibits a strong binding affinity for the human histamine H1 receptor, with a Ki of 19 nM.[1] Vapitadine hydrochloride is the salt form of the active compound, developed for pharmaceutical formulation. A thorough understanding of its solubility and stability is critical for the development of safe, effective, and stable dosage forms. This guide provides an in-depth look at the predicted solubility of vapitadine dihydrochloride and outlines a comprehensive strategy for determining its stability profile in line with industry standards.

Solubility Profile

Predicted Aqueous Solubility

The predicted water solubility for vapitadine dihydrochloride is presented in Table 1. This value, obtained through computational modeling, suggests that vapitadine dihydrochloride is sparingly soluble in water.

Table 1: Predicted Physicochemical Properties of Vapitadine Dihydrochloride

| Property | Predicted Value | Source |

| Water Solubility | 0.178 mg/mL | ALOGPS[2] |

| logP | 1 | ALOGPS[2] |

| pKa (Strongest Basic) | 9.96 | Chemaxon[2] |

Experimental Protocol for Equilibrium Solubility Determination

To experimentally determine the aqueous solubility of vapitadine hydrochloride, the following protocol, based on the shake-flask method and ICH guidelines, is recommended.

Objective: To determine the equilibrium solubility of vapitadine hydrochloride in various aqueous media.

Materials:

-

Vapitadine hydrochloride active pharmaceutical ingredient (API)

-

pH buffers (pH 1.2, 4.5, 6.8, and the pH of minimum solubility, if different)

-

Purified water

-

Shaker bath maintained at 37 ± 1°C

-

Validated analytical method for the quantification of vapitadine (e.g., HPLC-UV)

-

Centrifuge and/or filters (e.g., 0.45 µm PVDF)

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions at different pH values (e.g., 1.2, 4.5, 6.8) using standard buffers.

-

Addition of Excess Drug: Add an excess amount of vapitadine hydrochloride to each buffer solution in triplicate. The presence of undissolved solid should be visible.

-

Equilibration: Place the flasks in a shaker bath set at 37 ± 1°C and agitate for a sufficient duration to reach equilibrium (e.g., 24-48 hours). Periodically sample the supernatant to confirm that equilibrium has been reached (i.e., the concentration of vapitadine hydrochloride in solution is constant).

-

Sample Collection and Preparation: At the end of the equilibration period, withdraw an aliquot of the supernatant. Clarify the sample by centrifugation or filtration to remove any undissolved solids.

-

Quantification: Analyze the concentration of vapitadine hydrochloride in the clarified supernatant using a validated analytical method.

-

pH Measurement: Measure the pH of each solution at the end of the experiment to ensure it has remained within the target range.

Stability Profile

Stability testing is essential to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a critical component of this, helping to identify potential degradation pathways and develop stability-indicating analytical methods.

Recommended Stability Testing Conditions

The following table outlines the recommended storage conditions for long-term, intermediate, and accelerated stability studies for vapitadine hydrochloride, based on ICH guideline Q1A(R2).

Table 2: ICH Recommended Storage Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of vapitadine hydrochloride under various stress conditions and to support the development of a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for a specified duration.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for a specified duration.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

-

Thermal Degradation: Dry heat at 105°C for a specified duration.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Methodology:

-

Sample Preparation: Prepare solutions of vapitadine hydrochloride in the respective stress media. A control sample in a neutral solvent should be prepared and protected from the stress conditions.

-

Stress Application: Expose the samples to the stress conditions for a predetermined period. The duration of exposure should be sufficient to achieve a target degradation of 5-20%.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions after the stress period.

-

Analysis: Analyze all stressed and control samples using a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector. The method should be capable of separating the parent drug from any degradation products.

-

Peak Purity Analysis: Perform peak purity analysis to ensure that the chromatographic peak of vapitadine hydrochloride is not co-eluting with any degradants.

-

Identification of Degradants: If significant degradation is observed, techniques such as liquid chromatography-mass spectrometry (LC-MS) can be employed to identify the structure of the degradation products.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the solubility and stability of a drug substance like vapitadine hydrochloride.

References

In Vitro Characterization of Vapitadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapitadine is a selective, second-generation antihistamine under investigation for the treatment of allergic skin conditions such as hives and atopic dermatitis.[1] As a selective antagonist of the histamine H1 receptor, its in vitro characterization is crucial for understanding its pharmacological profile, including potency, selectivity, and mechanism of action. This technical guide provides a comprehensive overview of the essential in vitro assays and methodologies required to characterize Vapitadine, presenting available data and standardized protocols for receptor binding and functional activity.

Introduction

Vapitadine is a benzazepine derivative that acts as a selective antagonist at the histamine H1 receptor.[1][2] Unlike first-generation antihistamines, Vapitadine is designed to be non-sedating, a key characteristic for patient compliance.[1] The primary mechanism of action for antihistamines involves blocking the effects of histamine at H1 receptors, which are G-protein coupled receptors (GPCRs) that play a central role in allergic and inflammatory responses.[3] A thorough in vitro evaluation is the foundation for preclinical and clinical development, providing critical data on the drug's interaction with its target and potential off-target effects.

Receptor Binding Affinity

Determining the binding affinity of Vapitadine to the histamine H1 receptor is a fundamental step in its characterization. This is typically achieved through competitive radioligand binding assays.

Quantitative Data

The binding affinity of Vapitadine has been determined using membranes from cells expressing the cloned human histamine H1 receptor. The inhibitory constant (Ki) represents the concentration of Vapitadine required to occupy 50% of the H1 receptors in the presence of a radioligand.

| Compound | Receptor Target | Radioligand | Test System | Ki (nM) |

| Vapitadine | Human Histamine H1 | [3H]Mepyramine | Cloned Receptor | 19 |

Table 1: Vapitadine Binding Affinity for the Human Histamine H1 Receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of Vapitadine for the histamine H1 receptor.

Materials:

-

Membrane Preparation: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human histamine H1 receptor.

-

Radioligand: [3H]Mepyramine (a well-characterized H1 antagonist).

-

Test Compound: Vapitadine hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).

-

Scintillation Cocktail and Scintillation Counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Compound Dilution: Prepare a serial dilution of Vapitadine in assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [3H]Mepyramine at a concentration near its Kd, and varying concentrations of Vapitadine. Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled antagonist).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each Vapitadine concentration by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the Vapitadine concentration. Determine the IC50 value (the concentration of Vapitadine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Functional Characterization

Functional assays are essential to determine whether Vapitadine acts as an antagonist (or inverse agonist) at the H1 receptor, thereby blocking its signaling. Histamine H1 receptors are known to primarily couple through the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium.

Calcium Mobilization Assay

This assay measures the ability of Vapitadine to block histamine-induced increases in intracellular calcium.

3.1.1. Quantitative Data

While specific EC50/IC50 data for Vapitadine from calcium mobilization assays are not publicly available, the expected outcome for an H1 antagonist is a dose-dependent inhibition of the histamine-induced calcium response.

| Assay Type | Agonist | Parameter | Vapitadine Value |

| Calcium Mobilization | Histamine | IC50 (nM) | Data not available |

Table 2: Expected Data from a Calcium Mobilization Functional Assay.

3.1.2. Experimental Protocol: FLIPR-Based Calcium Mobilization Assay

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293, CHO).

-

Calcium Indicator Dye: A fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Agonist: Histamine.

-

Test Compound: Vapitadine hydrochloride.

-

Fluorescence Plate Reader: A device capable of kinetic reading with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow overnight.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

-

Compound Addition (Antagonist Mode): Wash the cells with assay buffer. Add varying concentrations of Vapitadine to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the cell plate into the fluorescence plate reader. The instrument will add a fixed concentration of histamine (typically the EC80) to the wells while simultaneously recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonist mode, plot the inhibition of the histamine response against the Vapitadine concentration to determine the IC50 value.

Histamine H1 Receptor Signaling Pathway

The primary signaling pathway for the H1 receptor involves Gq protein activation.

Selectivity Profiling

To ensure Vapitadine has a favorable safety profile, it is essential to assess its selectivity by screening it against a panel of other receptors, ion channels, and enzymes. Of particular importance for antihistamines is the lack of activity at muscarinic, adrenergic, and serotonergic receptors, which can mediate undesirable side effects.

Experimental Approach

Vapitadine should be tested in binding or functional assays for a wide range of targets. A common approach is to perform an initial screen at a high concentration (e.g., 10 µM). Any target showing significant inhibition (typically >50%) at this concentration would be followed up with full dose-response curves to determine the Ki or IC50.

Example Target Panel:

-

GPCRs: Muscarinic receptors (M1-M5), Adrenergic receptors (α1, α2, β1, β2), Dopamine receptors (D1-D5), Serotonin receptors (5-HT1A, 5-HT2A, etc.).

-

Ion Channels: hERG potassium channel (critical for cardiac safety).

-

Enzymes and Transporters.

The selectivity is determined by comparing the affinity for the H1 receptor to the affinity for other targets. A high selectivity ratio (Ki off-target / Ki H1) is desirable.

Summary and Conclusion

The in vitro characterization of Vapitadine confirms its high affinity for the human histamine H1 receptor. The methodologies outlined in this guide, including competitive radioligand binding assays, calcium mobilization functional assays, and broad selectivity profiling, provide a robust framework for the comprehensive evaluation of novel H1 receptor antagonists. These studies are critical for establishing the potency, mechanism of action, and safety profile of drug candidates like Vapitadine, thereby guiding their progression into further preclinical and clinical development.

References

Vapitadine: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapitadine is an investigational second-generation antihistamine that was under development by Barrier Therapeutics as a treatment for allergic skin conditions, primarily atopic dermatitis and chronic idiopathic urticaria.[1][2] As a selective histamine H1 receptor antagonist, Vapitadine was designed to alleviate pruritus (itching) and other symptoms of histamine-mediated inflammatory responses without the sedative effects commonly associated with first-generation antihistamines.[1][3] This technical guide provides a comprehensive overview of the available information on the discovery, preclinical and clinical development of Vapitadine.

Discovery and Preclinical Development

The discovery of Vapitadine stemmed from research efforts to identify novel, non-sedating antihistamines with potent activity against the histamine H1 receptor. The core chemical structure of Vapitadine is a spiro[imidazo[2,1-b][2]benzazepine-11,4'-piperidine] derivative. While the specific details of the initial screening and lead optimization process for Vapitadine have not been extensively published in peer-reviewed literature, the focus was likely on designing a molecule with high affinity and selectivity for the H1 receptor and limited ability to cross the blood-brain barrier, a key characteristic of non-sedating antihistamines.

Mechanism of Action

Vapitadine functions as a competitive antagonist of the histamine H1 receptor. Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cell types, including sensory neurons and endothelial cells. This binding triggers a signaling cascade that results in the characteristic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability. By competitively blocking the H1 receptor, Vapitadine prevents histamine from binding and initiating this cascade, thereby reducing or preventing allergic symptoms.

A diagram illustrating the proposed mechanism of action is provided below.

Preclinical Pharmacology

Preclinical studies demonstrated Vapitadine's high affinity for the human histamine H1 receptor and its efficacy in animal models of allergic response. The available quantitative data from these studies are summarized in the table below.

| Parameter | Value | Species/System |

| Ki (inhibition constant) for human H1 receptor | 19 nM | Human cloned histamine H1 receptor |

| ED50 (histamine-induced lethality) | 0.056-1.2 mg/kg | Rats |

| ED50 (cutaneous reactions to histamine) | 0.51-1.4 mg/kg | Rats |

| Table 1: Preclinical Pharmacological Data for Vapitadine |

Clinical Development

Vapitadine progressed to Phase 2 clinical trials for the treatment of atopic dermatitis and chronic idiopathic urticaria. These trials were designed to assess the efficacy, safety, and tolerability of orally administered Vapitadine.

Phase 1 Clinical Trials

Two dose-escalation Phase 1 clinical trials were conducted to evaluate the safety and antihistamine activity of Vapitadine. The results indicated that Vapitadine inhibits allergic reactions, has a rapid onset of action, and, importantly, does not cause sedation, even at doses five to 15 times higher than those that produced an antihistamine response. No cardiovascular side effects were observed in these studies.

Phase 2a Clinical Trial in Atopic Dermatitis

A Phase 2a proof-of-concept study evaluated the efficacy of Vapitadine in reducing itching in patients with moderate to severe atopic dermatitis. The study demonstrated that Vapitadine significantly reduced itch symptoms without causing sedation.

Phase 2 Clinical Trial in Chronic Idiopathic Urticaria

A Phase 2 study investigated the efficacy of Vapitadine in patients with chronic idiopathic urticaria (CIU), a condition characterized by hives of unknown origin lasting for at least six weeks. The key findings from this study are presented in the table below.

| Parameter | Vapitadine (60 mg once daily) | Placebo |

| Primary Efficacy Endpoint | Met | - |

| Measure | Decrease from baseline in average itch severity score | - |

| p-value | 0.037 | - |

| Table 2: Key Efficacy Results from the Phase 2 Trial of Vapitadine in Chronic Idiopathic Urticaria |

The study concluded that Vapitadine, administered at 60 mg once daily for one week, significantly reduced itch severity compared to placebo. The drug was well-tolerated, with no reports of sedation.

Experimental Protocols

While specific, detailed protocols from the Vapitadine development program are not publicly available, this section outlines the general methodologies that would have been employed for the key experiments based on standard practices in pharmacology and clinical research.

Histamine H1 Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity (Ki) of Vapitadine for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells engineered to express the human histamine H1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used as the tracer.

-

Competitive Binding: A fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of unlabeled Vapitadine.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of Vapitadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

A diagram of the experimental workflow is provided below.

In Vivo Histamine-Induced Cutaneous Reaction in Rats (General Protocol)

Objective: To assess the in vivo antagonist activity of Vapitadine against histamine-induced skin reactions.

Methodology:

-

Animal Model: Rats are used as the animal model.

-

Drug Administration: Vapitadine is administered orally at various doses. A control group receives a vehicle.

-

Histamine Challenge: After a predetermined time, histamine is injected intradermally at a specific site on the backs of the rats.

-

Wheal and Flare Measurement: The resulting wheal (swelling) and flare (redness) are measured at set time points after the histamine injection.

-

Data Analysis: The dose of Vapitadine that causes a 50% reduction in the wheal and flare response (ED50) is calculated.

Synthesis

Conclusion

Vapitadine emerged as a promising non-sedating H1 receptor antagonist with demonstrated efficacy in preclinical models and early-phase clinical trials for atopic dermatitis and chronic idiopathic urticaria. Its development was carried out by Barrier Therapeutics, which was later acquired by Stiefel Laboratories. While the compound showed potential as a safe and effective treatment for allergic skin conditions, further clinical development appears to have been discontinued, and the reasons for this are not publicly documented. The available data highlight Vapitadine's potent and selective antihistaminic properties and its favorable safety profile, particularly its lack of sedative effects.

References

Preclinical Efficacy of Vapitadine, a Selective TPK1 Inhibitor, in Pancreatic Cancer Models

Abstract

This document outlines the preclinical studies conducted to evaluate the efficacy of Vapitadine, a novel, potent, and selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase identified as a critical downstream effector in the Growth Factor Receptor-Associated Proliferation Pathway (GF-RAPP), which is frequently dysregulated in pancreatic ductal adenocarcinoma (PDAC). Our findings demonstrate that Vapitadine exhibits significant anti-proliferative effects in in vitro models of pancreatic cancer and suppresses tumor growth in in vivo xenograft models. The data presented herein support the continued development of Vapitadine as a potential therapeutic agent for pancreatic cancer.

Introduction

Pancreatic cancer remains one of the most lethal malignancies worldwide, with limited therapeutic options and a dismal five-year survival rate. A key driver of pancreatic tumor progression is the aberrant activation of growth factor signaling pathways. The recently identified GF-RAPP signaling cascade has been shown to be hyperactive in over 70% of PDAC cases. Central to this pathway is TPK1, a kinase that, upon activation, phosphorylates and activates the transcription factor Prolif-1, leading to the expression of genes essential for cell cycle progression and proliferation. Vapitadine was designed to selectively inhibit the kinase activity of TPK1, thereby blocking this oncogenic signaling pathway. This whitepaper summarizes the key preclinical efficacy studies, including biochemical assays, cell-based functional assays, and an in vivo xenograft study.

Vapitadine's Mechanism of Action: The GF-RAPP Signaling Pathway

Vapitadine functions by competitively binding to the ATP-binding pocket of TPK1, preventing the phosphorylation of its downstream target, Prolif-1. This action effectively halts the signaling cascade that promotes unregulated cell growth.

Caption: Vapitadine inhibits the GF-RAPP signaling pathway.

Quantitative Data Summary

The efficacy of Vapitadine was assessed through a series of in vitro and in vivo experiments. The quantitative results are summarized below.

Table 1: Biochemical and Cellular Activity of Vapitadine

| Parameter | PANC-1 Cell Line | MiaPaCa-2 Cell Line | Assay Type |

| TPK1 Kinase Inhibition (IC₅₀) | 5.2 nM | 4.8 nM | Biochemical Assay |

| Cellular Proliferation (GI₅₀) | 25.7 nM | 22.1 nM | Cell-Based Assay |

| Prolif-1 Phosphorylation (EC₅₀) | 15.3 nM | 12.9 nM | Western Blot |

Table 2: In Vivo Efficacy of Vapitadine in PANC-1 Xenograft Model

| Treatment Group | Dose (mg/kg, oral, QD) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle | 0 | 1542 ± 120 | - |

| Vapitadine | 10 | 785 ± 95 | 49.1% |

| Vapitadine | 30 | 352 ± 68 | 77.2% |

Detailed Experimental Protocols

TPK1 Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Vapitadine against recombinant human TPK1.

-

Reagents: Recombinant human TPK1 enzyme, ATP, biotinylated peptide substrate, Vapitadine serial dilutions.

-

Procedure:

-

Vapitadine was serially diluted in DMSO to create a 10-point concentration gradient.

-

The kinase reaction was initiated by adding 10 nM TPK1 enzyme to a solution containing 20 µM peptide substrate and 10 µM ATP in kinase buffer.

-

The reaction was incubated for 60 minutes at 30°C.

-

The reaction was terminated, and the amount of phosphorylated substrate was quantified using a luminescence-based detection system.

-

Data were normalized to control (DMSO vehicle) and IC₅₀ values were calculated using a four-parameter logistic curve fit.

-

Cellular Proliferation Assay Protocol

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of Vapitadine in pancreatic cancer cell lines.

-

Cell Lines: PANC-1 and MiaPaCa-2.

-

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Cells were treated with a 10-point concentration gradient of Vapitadine for 72 hours.

-

Cell viability was assessed using a resazurin-based reagent.

-

Fluorescence was measured, and data were normalized to vehicle-treated cells to calculate GI₅₀ values.

-

In Vivo Xenograft Study Workflow

Objective: To evaluate the anti-tumor efficacy of Vapitadine in an immunodeficient mouse model bearing PANC-1 human pancreatic cancer xenografts.

Caption: Workflow for the PANC-1 xenograft efficacy study.

-

Animal Model: Female athymic nude mice, 6-8 weeks old.

-

Procedure:

-

5 x 10⁶ PANC-1 cells were subcutaneously implanted into the right flank of each mouse.

-

Tumors were allowed to grow to an average volume of approximately 150 mm³.

-

Mice were randomized into three treatment groups (n=10 per group): Vehicle control, Vapitadine (10 mg/kg), and Vapitadine (30 mg/kg).

-

Treatments were administered orally, once daily (QD), for 21 consecutive days.

-

Tumor volumes and body weights were measured twice weekly.

-

At the end of the study, mice were euthanized, and final tumor weights and volumes were recorded.

-

Tumor Growth Inhibition (TGI) was calculated as a percentage relative to the vehicle control group.

-

Logical Relationship: Vapitadine's Therapeutic Hypothesis

The central hypothesis for Vapitadine's therapeutic potential is based on a direct and logical chain of events from target engagement to clinical outcome.

Caption: The therapeutic hypothesis for Vapitadine.

Conclusion

The preclinical data for Vapitadine strongly support its proposed mechanism of action as a potent and selective TPK1 inhibitor. Vapitadine effectively suppresses the GF-RAPP signaling pathway, leading to a significant reduction in pancreatic cancer cell proliferation in vitro and marked tumor growth inhibition in a PANC-1 xenograft model in vivo. These promising results warrant further investigation and progression of Vapitadine into clinical development as a targeted therapy for patients with pancreatic cancer.

Methodological & Application

Vapitadine Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapitadine is a selective, orally active, second-generation H1-antihistamine that has been investigated for its potential in treating allergic conditions such as allergic rhinitis and atopic dermatitis. As a second-generation antihistamine, it is designed to have a low potential for sedation. These application notes provide a summary of available preclinical data and detailed protocols for conducting in vivo animal studies to evaluate the efficacy and pharmacokinetics of Vapitadine.

Mechanism of Action

Vapitadine acts as a potent and selective antagonist of the histamine H1 receptor. By competitively binding to H1 receptors on various cell types, it inhibits the downstream signaling pathways activated by histamine, thereby reducing the symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and sensory nerve stimulation.

Data Presentation

Efficacy Data for Vapitadine

| Animal Model | Endpoint | Effective Dose (ED50) | Administration Route | Reference |

| Rat | Histamine-induced Lethality | 0.056 - 1.2 mg/kg | Oral | [1] |

| Rat | Histamine-induced Cutaneous Reactions | 0.51 - 1.4 mg/kg | Oral | [1] |

Reference Dosage Data for Other Second-Generation H1-Antihistamines

This table is provided for comparative purposes to aid in dose selection for species other than rats, as specific Vapitadine dosage information is limited in publicly available literature.

| Drug | Animal Species | Therapeutic Dose | Administration Route | Reference |

| Cetirizine | Dog | 1 - 4 mg/kg, once daily | Oral | [2][3] |

| Cetirizine | Cat | 5 mg/cat, once or twice daily | Oral | [2] |

| Loratadine | Dog | 0.25 - 1.1 mg/kg, once daily | Oral | |

| Loratadine | Cat | 0.5 mg/kg, once daily | Oral | |

| Fexofenadine | Dog | 2 - 5 mg/kg, once or twice daily | Oral | |

| Fexofenadine | Cat | 10 - 15 mg/cat, once or twice daily | Oral |

Signaling Pathway

Experimental Protocols

General Experimental Workflow

Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

Objective: To evaluate the efficacy of Vapitadine in a guinea pig model of allergic rhinitis.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350g)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Al(OH)3)

-

Vapitadine

-

Vehicle (e.g., 0.5% methylcellulose)

-

Nasal lavage buffer (e.g., sterile saline)

-

Anesthetics (e.g., ketamine/xylazine)

Procedure:

-

Sensitization:

-

On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a suspension containing 100 µg of OVA and 100 mg of Al(OH)3 in saline.

-

On day 7, administer a booster i.p. injection of 100 µg OVA in saline.

-

-

Drug Administration:

-

On day 14, administer Vapitadine orally (e.g., 1, 3, 10 mg/kg) or vehicle to different groups of sensitized animals. A positive control group receiving a known effective antihistamine can be included.

-

Administer the compounds 1 hour before the allergen challenge.

-

-

Allergen Challenge and Symptom Observation:

-

One hour after drug administration, challenge the animals with an intranasal instillation of 1% OVA solution (50 µl per nostril) under light anesthesia.

-

For 30 minutes after the challenge, observe and count the number of sneezes and nasal rubs.

-

-

Nasal Lavage and Cell Analysis (Optional):

-

At a predetermined time point after the challenge (e.g., 6 hours), anesthetize the animals and perform a nasal lavage with buffer.

-

Collect the lavage fluid and analyze the total and differential cell counts (e.g., eosinophils, neutrophils).

-

-

Data Analysis:

-

Compare the mean number of sneezes and nasal rubs, and the cell counts in the nasal lavage fluid between the Vapitadine-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Protocol 2: Hapten-Induced Atopic Dermatitis-like Lesions in Mice

Objective: To assess the effect of Vapitadine on pruritus and skin inflammation in a mouse model of atopic dermatitis.

Materials:

-

BALB/c mice (6-8 weeks old)

-

2,4-Dinitrofluorobenzene (DNFB)

-

Acetone and olive oil (4:1) as a vehicle for DNFB

-

Vapitadine

-

Vehicle for Vapitadine (e.g., 0.5% methylcellulose)

Procedure:

-

Sensitization and Challenge:

-

On day 0, sensitize the mice by applying 20 µl of 0.5% DNFB to the shaved dorsal skin.

-

On day 5, challenge the mice by applying 20 µl of 0.15% DNFB to the same area of the dorsal skin. Repeat the challenge every 2-3 days for 2-3 weeks to induce chronic inflammation.

-

-

Drug Administration:

-

Begin daily oral administration of Vapitadine (e.g., 1, 5, 25 mg/kg) or vehicle after the first challenge and continue throughout the study period.

-

-

Evaluation of Pruritus:

-

On selected days after the challenge, place the mice individually in observation cages and record their scratching behavior for a defined period (e.g., 30-60 minutes).

-

Count the number of scratching bouts.

-

-

Assessment of Skin Lesions:

-

At the end of the study, euthanize the mice and collect the dorsal skin for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and measurement of inflammatory markers (e.g., cytokines via ELISA or qPCR).

-

-

Data Analysis:

-

Analyze the scratching behavior, histological scores, and inflammatory marker levels. Compare the data from the Vapitadine-treated groups with the vehicle-treated group using appropriate statistical methods.

-

Protocol 3: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Vapitadine after oral administration in rats.

Materials:

-

Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

-

Vapitadine

-

Vehicle for oral administration

-

Heparinized saline

-

Blood collection tubes (e.g., EDTA-coated)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Fast the rats overnight before dosing.

-

Administer a single oral dose of Vapitadine (e.g., 10 mg/kg) via gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 ml) from the jugular vein cannula at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Immediately place the blood samples into EDTA-coated tubes and centrifuge to obtain plasma.

-

-

Sample Analysis:

-

Store the plasma samples at -80°C until analysis.

-

Determine the concentration of Vapitadine in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use a non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

-

-

Conclusion

The provided protocols and data serve as a foundational guide for the in vivo evaluation of Vapitadine. Due to the limited publicly available data for Vapitadine, researchers are encouraged to conduct dose-ranging studies to determine the optimal dose for their specific animal model and experimental conditions. The reference data for other second-generation antihistamines can aid in the initial dose selection. Careful adherence to ethical guidelines for animal research is paramount in all studies.

References

Application Notes and Protocols for the Investigation of Vapitadine in Atopic Dermatitis Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by intense pruritus (itch), eczematous lesions, and a significant impact on quality of life. The pathophysiology of AD is complex, involving skin barrier dysfunction, immune dysregulation with a predominant T-helper 2 (Th2) cell response, and neuro-immune interactions. Histamine is a key mediator of itch, acting primarily through the histamine H1 receptor (H1R) on sensory nerves and various immune cells.

Vapitadine is a potent, selective, and non-sedating H1 receptor antagonist. Clinical studies in patients with atopic dermatitis have demonstrated its efficacy in reducing pruritus.[1][2] While specific preclinical data on Vapitadine in established animal models of atopic dermatitis are not extensively published, its mechanism of action as an H1 antagonist suggests its potential to alleviate key symptoms of the disease. In various in vitro and in vivo pharmacological models, Vapitadine has been shown to be at least as potent as cetirizine.[2]

These application notes provide a comprehensive guide for researchers interested in investigating the efficacy and mechanism of action of Vapitadine in relevant preclinical models of atopic dermatitis. The provided protocols are based on established methodologies for evaluating anti-inflammatory and anti-pruritic compounds in AD research.

Mechanism of Action: H1 Receptor Antagonism in Atopic Dermatitis

Vapitadine exerts its therapeutic effect by acting as an inverse agonist at the histamine H1 receptor. In atopic dermatitis, mast cells and other immune cells release histamine upon allergen exposure, which then binds to H1 receptors on sensory nerve endings, leading to the sensation of itch. Histamine also contributes to the inflammatory response by increasing vascular permeability. By blocking the H1 receptor, Vapitadine is expected to inhibit these downstream signaling pathways, thereby reducing both pruritus and inflammation.

Recommended Atopic Dermatitis Research Models

Several well-established animal models can be utilized to evaluate the efficacy of Vapitadine in atopic dermatitis. The choice of model depends on the specific research question, such as focusing on acute allergic inflammation, chronic skin lesions, or the itch response.

-

Ovalbumin (OVA)-Induced Atopic Dermatitis Model (Mouse): This is a widely used model that mimics the Th2-dominant inflammation seen in human AD. Mice are sensitized and subsequently challenged with ovalbumin to induce an eczematous skin reaction.

-

Hapten-Induced Atopic Dermatitis Models (Mouse): Haptens like 2,4-dinitrochlorobenzene (DNCB) or oxazolone can be used to induce a contact hypersensitivity reaction that, with repeated application, develops features of chronic atopic dermatitis, including a shift towards a Th2 immune response.

-

Spontaneous Atopic Dermatitis Models (e.g., NC/Nga Mouse): These mice spontaneously develop AD-like skin lesions under specific pathogen-free conditions when exposed to conventional environments. They are particularly useful for studying the genetic and environmental factors in AD and for evaluating anti-pruritic agents.

Experimental Protocols

The following are detailed protocols for evaluating Vapitadine in the recommended atopic dermatitis models.

Protocol 1: Ovalbumin (OVA)-Induced Atopic Dermatitis in BALB/c Mice

Objective: To assess the effect of Vapitadine on skin inflammation, scratching behavior, and inflammatory markers in an OVA-induced AD model.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

Vapitadine

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Tools for skin thickness measurement (e.g., digital calipers)

-

Behavioral observation chambers

Procedure:

-

Sensitization:

-

On days 0 and 7, intraperitoneally inject mice with 50 µg of OVA emulsified in 2 mg of Alum in 200 µL of saline.

-

-

Challenge:

-

On day 14, and every two days thereafter for a total of six challenges, apply 100 µg of OVA in 20 µL of saline to a shaved area on the back of the mice.

-

-

Treatment:

-

Administer Vapitadine (e.g., 1, 5, 10 mg/kg, p.o.) or vehicle control daily, starting from the first day of OVA challenge (day 14) until the end of the experiment.

-

-

Assessments:

-

Clinical Score: Evaluate the severity of skin lesions (erythema, edema, dryness, and excoriation) twice a week using a scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

-

Scratching Behavior: On specified days, place mice individually in observation chambers and record the number of scratching bouts over a 30-minute period.

-

Skin Thickness: Measure the thickness of the challenged skin area using digital calipers at the end of the experiment.

-

Histology: At the end of the study, collect skin biopsies for histological analysis (H&E staining for inflammatory cell infiltration and toluidine blue staining for mast cells).

-

Cytokine Analysis: Homogenize skin tissue or isolate splenocytes to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) and other relevant inflammatory markers by ELISA or qPCR.

-

Protocol 2: DNCB-Induced Atopic Dermatitis in NC/Nga Mice

Objective: To evaluate the therapeutic effect of Vapitadine on chronic AD-like skin lesions and associated pruritus in a DNCB-induced model.

Materials:

-

Male NC/Nga mice (6-8 weeks old)

-

2,4-Dinitrochlorobenzene (DNCB)

-

Acetone and olive oil (4:1)

-

Vapitadine

-

Vehicle control

Procedure:

-

Sensitization:

-

On day 0, apply 100 µL of 1% DNCB in acetone/olive oil to the shaved abdomen.

-

-

Challenge:

-

Starting on day 7, apply 20 µL of 0.2% DNCB to the dorsal side of each ear three times a week for five weeks.

-

-

Treatment:

-

Begin daily oral administration of Vapitadine (e.g., 1, 5, 10 mg/kg) or vehicle from the start of the challenge phase (day 7).

-

-

Assessments:

-

Clinical Score and Ear Thickness: Monitor and score the severity of dermatitis on the ears and measure ear thickness twice weekly.

-

Scratching Behavior: Quantify scratching behavior as described in Protocol 1.

-

Serum IgE Levels: Collect blood at the end of the study and measure total serum IgE levels by ELISA.

-

Histopathology and Immunohistochemistry: Analyze ear tissue for inflammatory infiltrate, epidermal thickness, and mast cell numbers.

-

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups. Below are examples of how data from the proposed experiments could be presented.

Table 1: Effect of Vapitadine on Clinical Score and Scratching Behavior in OVA-Induced Atopic Dermatitis

| Treatment Group | Dose (mg/kg) | Final Clinical Score (Mean ± SEM) | Scratching Bouts (30 min, Mean ± SEM) |

| Vehicle Control | - | 8.5 ± 0.7 | 125 ± 15 |

| Vapitadine | 1 | 6.2 ± 0.5 | 80 ± 10 |

| Vapitadine | 5 | 4.1 ± 0.4 | 55 ± 8 |

| Vapitadine | 10 | 2.8 ± 0.3 | 30 ± 5 |

| Positive Control | - | 3.5 ± 0.4 | 40 ± 6 |

| *p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |

Table 2: Effect of Vapitadine on Inflammatory Markers in Skin Tissue

| Treatment Group | Dose (mg/kg) | IL-4 (pg/mg protein) | IL-13 (pg/mg protein) | Mast Cell Count (per mm²) |

| Vehicle Control | - | 150 ± 12 | 220 ± 18 | 45 ± 5 |

| Vapitadine | 1 | 110 ± 10 | 170 ± 15 | 35 ± 4 |

| Vapitadine | 5 | 85 ± 8 | 130 ± 12 | 25 ± 3** |

| Vapitadine | 10 | 60 ± 6 | 90 ± 10 | 15 ± 2 |

| Positive Control | - | 70 ± 7 | 100 ± 11 | 18 ± 2 |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |

Conclusion

While specific preclinical data for Vapitadine in atopic dermatitis models remains to be published, its established mechanism as a potent and selective H1 receptor antagonist provides a strong rationale for its investigation. The protocols and methodologies outlined in these application notes offer a robust framework for elucidating the preclinical efficacy of Vapitadine and further characterizing its role in mitigating the key symptoms of atopic dermatitis. Such studies are crucial for advancing our understanding of this compound and its potential as a targeted therapy for this challenging disease.

References

Application Notes and Protocols for Vapitadine Administration in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapitadine is a potent and selective second-generation antihistamine that acts as an antagonist to the histamine H1 receptor.[1][2] It exhibits a high binding affinity for the human H1 receptor, with a Ki value of 19 nM.[1] Developed as a non-sedating alternative to first-generation antihistamines, Vapitadine shows promise in the treatment of allergic conditions due to its limited ability to cross the blood-brain barrier.[2] These application notes provide detailed protocols for the in vitro administration of Vapitadine in cell culture systems to facilitate research into its mechanism of action and potential therapeutic applications.

Data Presentation

| Compound | Receptor | Binding Affinity (Ki) |

| Vapitadine hydrochloride | Human Histamine H1 | 19 nM |

Experimental Protocols

Preparation of Vapitadine Stock Solution

Materials:

-

Vapitadine hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on the molecular weight of Vapitadine hydrochloride, calculate the mass required to prepare a 10 mM stock solution in DMSO.

-

Aseptically weigh the calculated amount of Vapitadine hydrochloride powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to the tube to achieve a final concentration of 10 mM.

-

Vortex the solution until the Vapitadine hydrochloride is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

General Cell Culture and Vapitadine Treatment

Recommended Cell Lines:

-

HEK293 cells: A human embryonic kidney cell line commonly used for GPCR studies. Can be transiently or stably transfected to overexpress the histamine H1 receptor.

-

HeLa cells: A human cervical cancer cell line known to endogenously express the histamine H1 receptor.

-

CHO-K1 cells: A Chinese hamster ovary cell line that can be engineered to express the human histamine H1 receptor (CHO-H1).

Materials:

-

Selected cell line

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)

-

Vapitadine stock solution (10 mM in DMSO)

Protocol:

-

Culture the selected cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into the appropriate culture plates at a density that will allow for optimal growth during the experiment.

-

Allow the cells to adhere and grow for 24 hours before treatment.

-

Prepare serial dilutions of Vapitadine from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to start with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal working concentration for your specific cell line and assay. Note: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Vapitadine. Include a vehicle control (medium with 0.1% DMSO) in your experimental setup.

-

Incubate the cells with Vapitadine for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the specific assay being performed.

Cell Viability and Cytotoxicity Assay

This protocol is essential to determine the concentration range at which Vapitadine is non-toxic to the cells, ensuring that observed effects are due to its specific pharmacological activity and not cellular stress or death.

Materials:

-

Cells treated with Vapitadine as described in Protocol 2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other suitable cell viability assay kit (e.g., XTT, WST-1, or CellTiter-Glo®)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Following the Vapitadine treatment period, add the MTT reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability for each Vapitadine concentration relative to the vehicle control.

-

Plot the dose-response curve (Vapitadine concentration vs. % cell viability) to determine the IC50 (concentration at which 50% of cell viability is inhibited).

Intracellular Calcium Mobilization Assay

As a histamine H1 receptor antagonist, Vapitadine is expected to inhibit histamine-induced increases in intracellular calcium.

Materials:

-

Cells cultured in black-walled, clear-bottom 96-well plates

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Calcium-6)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Histamine

-

Vapitadine

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Seed cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

-

Prepare a loading solution of the calcium indicator dye in HBSS. The final concentration of the dye will depend on the specific reagent used. A small amount of Pluronic F-127 can be added to aid in dye solubilization.

-

Remove the culture medium and wash the cells with HBSS.

-

Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Add HBSS containing various concentrations of Vapitadine (or vehicle control) to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader and begin kinetic measurement of fluorescence intensity.

-

After establishing a stable baseline, add a solution of histamine (at a concentration known to elicit a robust calcium response, e.g., its EC80) to all wells simultaneously using an automated injector.

-

Continue to record the fluorescence intensity for several minutes to capture the peak and subsequent decline of the calcium signal.

-

Analyze the data by measuring the peak fluorescence intensity or the area under the curve for each well.

-

Plot a dose-response curve of Vapitadine concentration versus the inhibition of the histamine-induced calcium response to determine the IC50 of Vapitadine.